(2Z)-N-(4-chlorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-(4-chlorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a synthetic organic compound that belongs to the class of chromen-2-imine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-chlorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromen-2-imine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step may involve a nucleophilic substitution reaction where a 4-chlorophenyl halide reacts with the chromen-2-imine core.
Sulfonylation: The 4-methylbenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-methylbenzenesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nitrates, and other electrophiles or nucleophiles.
Major Products
Oxidation products: Aldehydes, carboxylic acids.
Reduction products: Amines.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action and therapeutic potential.
Medicine
The compound may have potential applications in drug development, particularly in the design of new pharmaceuticals targeting specific diseases. Its biological activity can be explored for anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-chlorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-(4-chlorophenyl)-2H-chromen-2-imine: Lacks the methoxy and sulfonyl groups.
(2Z)-N-(4-methylphenyl)-8-methoxy-2H-chromen-2-imine: Lacks the chlorophenyl and sulfonyl groups.
(2Z)-N-(4-chlorophenyl)-8-methoxy-2H-chromen-2-imine: Lacks the sulfonyl group.
Uniqueness
The presence of the 4-chlorophenyl, 8-methoxy, and 4-methylbenzenesulfonyl groups in (2Z)-N-(4-chlorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine makes it unique. These functional groups contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-(4-chlorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-15-6-12-19(13-7-15)30(26,27)21-14-16-4-3-5-20(28-2)22(16)29-23(21)25-18-10-8-17(24)9-11-18/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODFCJPDGTYRQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.